3-(4-Ethoxy-3-formyl-phenyl)-propionic acid
Description
3-(4-Ethoxy-3-formyl-phenyl)-propionic acid is a phenylpropionic acid derivative characterized by a propionic acid side chain attached to a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a formyl group (-CHO) at the 3-position (Figure 1).
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-ethoxy-3-formylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-11-5-3-9(4-6-12(14)15)7-10(11)8-13/h3,5,7-8H,2,4,6H2,1H3,(H,14,15) |
InChI Key |
ATGOEUMACJTDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of phenylpropionic acids are highly dependent on the type, position, and number of substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Comparison of 3-(4-Ethoxy-3-formyl-phenyl)-propionic Acid with Structural Analogues
Metabolic and Biodegradation Pathways
- Hydroxyl and Methoxy Substitutions: Compounds like 3-(3,4-dihydroxyphenyl)propionic acid and HMPA are produced by colonic microbiota during polyphenol metabolism. These metabolites exhibit higher bioavailability and bioactivity than their parent compounds, with hydroxyl groups facilitating conjugation (e.g., sulphation, glucuronidation) .
- Ethoxy groups, being bulkier than methoxy or hydroxy, could slow enzymatic degradation, altering its pharmacokinetic profile compared to analogs .
- Microbial Degradation : 3-(2,4-Dihydroxyphenyl)-propionic acid is metabolized by Pseudomonas spp. via ipso-hydroxylation, yielding trihydroxy derivatives . Similar pathways may apply to the target compound if the formyl group is enzymatically modified.
Physicochemical Properties
- Solubility : Hydroxyl groups enhance water solubility (e.g., 3,4-dihydroxy derivatives), while ethoxy, formyl, and trifluoromethyl groups increase lipophilicity, affecting membrane permeability .
- Acidity : The propionic acid moiety (pKa ~4.7) dominates acidity, but electron-withdrawing substituents (e.g., formyl) may slightly lower the pKa compared to methoxy or ethoxy analogs .
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